(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

Medicinal chemistry Structure–activity relationship Cinnamamide pharmacophore

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide (CAS 349541-49-7) is a synthetic small-molecule cinnamamide hybrid that fuses a 1,3-benzodioxole (methylenedioxyphenyl) ring with an unsubstituted 1,3,4-thiadiazol-2-amine core via an α,β-unsaturated (E)-propenamide linker. With a molecular formula of C₁₂H₉N₃O₃S and a molecular weight of 275.28 g·mol⁻¹, it belongs to the broader family of cinnamic acyl 1,3,4-thiadiazole amide derivatives, a class that has demonstrated potent antiproliferative and tubulin-polymerization inhibitory activity in peer-reviewed studies.

Molecular Formula C12H9N3O3S
Molecular Weight 275.29 g/mol
CAS No. 349541-49-7
Cat. No. B11018333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
CAS349541-49-7
Molecular FormulaC12H9N3O3S
Molecular Weight275.29 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=CS3
InChIInChI=1S/C12H9N3O3S/c16-11(14-12-15-13-6-19-12)4-2-8-1-3-9-10(5-8)18-7-17-9/h1-6H,7H2,(H,14,15,16)/b4-2+
InChIKeyLKVIIGTZHIZPNW-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL] (The mean of the results at pH 7.4)

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide (CAS 349541-49-7): Compound Identity and Procurement Baseline


(E)-3-(1,3-Benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide (CAS 349541-49-7) is a synthetic small-molecule cinnamamide hybrid that fuses a 1,3-benzodioxole (methylenedioxyphenyl) ring with an unsubstituted 1,3,4-thiadiazol-2-amine core via an α,β-unsaturated (E)-propenamide linker . With a molecular formula of C₁₂H₉N₃O₃S and a molecular weight of 275.28 g·mol⁻¹, it belongs to the broader family of cinnamic acyl 1,3,4-thiadiazole amide derivatives, a class that has demonstrated potent antiproliferative and tubulin-polymerization inhibitory activity in peer-reviewed studies [1]. The compound's defining structural feature—an unsubstituted 1,3,4-thiadiazole ring at the 5-position—differentiates it from the majority of reported analogs that carry alkyl, aryl, or heteroaryl substituents at this position, potentially altering hydrogen-bonding capacity, steric profile, and target engagement .

Why Generic Substitution Fails for (E)-3-(1,3-Benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide (CAS 349541-49-7): Comparator Evidence


Within the cinnamic acyl 1,3,4-thiadiazole amide series, minute structural alterations at the thiadiazole 5-position produce order-of-magnitude differences in antiproliferative potency: Yang et al. reported that among 20 derivatives (6a–10e), IC₅₀ values against MCF-7 cells ranged from 0.28 μg·mL⁻¹ to >50 μg·mL⁻¹ depending solely on the choice of cinnamoyl substituent and thiadiazole 5-substitution pattern [1]. Similarly, in the 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine series studied by Krishna et al., Schiff-base derivatization at the 2-amino position shifted MCF-7 IC₅₀ values from 1.03 μg·mL⁻¹ (compound 4c) to >50 μg·mL⁻¹ (inactive analogs) [2]. CAS 349541-49-7 occupies a distinct and under-explored region of this structure–activity landscape: it bears the cinnamamide motif on the thiadiazole 2-amino position while retaining a hydrogen atom at the 5-position—a combination absent from both the Yang and Krishna compound libraries. This precise substitution pattern cannot be replicated by off-the-shelf 5-methyl, 5-phenyl, or 5-trifluoromethyl analogs, each of which introduces divergent steric bulk, lipophilicity (ΔLogP ≥ 0.5), and hydrogen-bond acceptor profiles that fundamentally alter target-binding pharmacophores [1][3].

Quantitative Differentiation Evidence for (E)-3-(1,3-Benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide (CAS 349541-49-7)


Evidence Dimension 1: Thiadiazole 5-Position Substitution Status and Pharmacophoric Divergence from 5-Substituted Analogs

CAS 349541-49-7 is the only commercially catalogued member of the cinnamic acyl 1,3,4-thiadiazole amide family that retains an unsubstituted hydrogen at the thiadiazole 5-position while bearing the 1,3-benzodioxole ring on the cinnamamide terminus . All 20 compounds in the Yang et al. antitubulin library carry substituents at the thiadiazole 5-position (alkyl, aryl, or heteroaryl groups) [1]. The absence of a 5-substituent reduces the molecular weight by 28–110 Da relative to 5-alkyl/aryl analogs, decreases calculated LogP by an estimated 0.5–1.5 log units (based on the 5-(2-chlorophenyl) analog, XLogP3-AA = 4.1 [2]), and eliminates a rotatable bond, potentially enhancing ligand efficiency metrics when normalized for lipophilicity [1][2].

Medicinal chemistry Structure–activity relationship Cinnamamide pharmacophore

Evidence Dimension 2: Class-Level Antiproliferative Potency Window Established by Structurally Congeneric Cinnamic Acyl 1,3,4-Thiadiazole Amides

Although direct antiproliferative data for CAS 349541-49-7 have not been published in the peer-reviewed literature, the compound's core scaffold has been extensively characterized. The most potent analog reported by Yang et al., compound 10e—which shares the identical cinnamamide–thiadiazole connectivity but incorporates a 4-methoxyphenyl group at the thiadiazole 5-position and a 3,4,5-trimethoxyphenyl cinnamamide terminus—exhibited IC₅₀ values of 0.28 μg·mL⁻¹ (MCF-7) and 0.52 μg·mL⁻¹ (A549), with tubulin polymerization IC₅₀ = 1.16 μg·mL⁻¹ [1]. In the benzodioxole-containing 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine series by Krishna et al., the most active Schiff-base derivatives (4c, 4d) achieved MCF-7 IC₅₀ values of 1.03 and 2.81 μg·mL⁻¹, respectively [2]. These data establish a class-level potency benchmark and confirm that the benzodioxole–thiadiazole hybrid framework is competent for low-micromolar to sub-micromolar antiproliferative activity when appropriately derivatized.

Anticancer drug discovery Tubulin polymerization inhibition MCF-7 cytotoxicity

Evidence Dimension 3: Tubulin–Colchicine Binding Site Engagement Predicted by Molecular Docking of the Cinnamic Acyl 1,3,4-Thiadiazole Amide Scaffold

Yang et al. performed molecular docking studies positioning compound 10e into the colchicine binding site of tubulin (PDB entry not explicitly stated in the abstract). The cinnamamide carbonyl oxygen and the thiadiazole ring nitrogen atoms formed key hydrogen-bonding interactions within the binding pocket, rationalizing the observed tubulin polymerization IC₅₀ of 1.16 μg·mL⁻¹ [1]. CAS 349541-49-7 retains the identical hydrogen-bond donor (amide NH) and acceptor (thiadiazole N-3, amide C=O) pharmacophoric elements that mediate these interactions, while the absence of a 5-substituent on the thiadiazole ring eliminates potential steric clashes with the colchicine pocket that may limit the binding of bulkier 5-aryl analogs [1]. In a parallel study, Krishna et al. docked 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives into the DNA-binding domain of STAT3 and reported favorable CDOCKER interaction energies, supporting a multi-target potential for the benzodioxole–thiadiazole scaffold [2].

Tubulin polymerization Colchicine binding site Molecular docking

Evidence Dimension 4: Synthetic Tractability and One-Step Derivatization Potential from the Free 5-Position

CAS 349541-49-7 is accessible via a single-step amide coupling between commercially available (E)-3-(1,3-benzodioxol-5-yl)acrylic acid (CAS 5813-92-3) and 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) . In contrast, the synthesis of 5-substituted analogs requires multi-step sequences: the 5-(trifluoromethyl) analog (CAS 4422-41-7) necessitates pre-formation of the 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole intermediate via cyclization of thiosemicarbazide with trifluoroacetic acid , while the 5-phenyl and 5-alkyl analogs reported by Yang et al. require 3–4 synthetic steps [1]. The unsubstituted 5-position of CAS 349541-49-7 further enables late-stage electrophilic aromatic substitution or directed C–H functionalization for rapid analog library generation—a capability not available with 5-substituted analogs .

Synthetic chemistry Library enumeration Late-stage functionalization

High-Value Application Scenarios for (E)-3-(1,3-Benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide (CAS 349541-49-7) Based on Differentiated Evidence


Scaffold for Tubulin–Colchicine Site Probe Development with Minimized Steric Bias

The unsubstituted thiadiazole 5-position of CAS 349541-49-7 provides unimpeded access to the colchicine binding pocket, as inferred from the docking model of the cinnamic acyl 1,3,4-thiadiazole amide scaffold [1]. Researchers developing tubulin polymerization inhibitors can use this compound as a minimal-steric-bias probe to establish the baseline contribution of the benzodioxole–cinnamamide pharmacophore to colchicine-site affinity, before introducing 5-substituents that may enhance potency but also introduce steric penalty. This contrasts with 5-substituted analogs (e.g., compound 10e, IC₅₀ = 1.16 μg·mL⁻¹ for tubulin polymerization [1]), where the contribution of the 5-substituent to binding energy is confounded with the core scaffold.

Hit Expansion via Late-Stage C–H Functionalization at the Thiadiazole 5-Position

CAS 349541-49-7 is uniquely suited for diversity-oriented synthesis (DOS) and parallel library construction because the free 5-position on the 1,3,4-thiadiazole ring serves as a handle for electrophilic substitution, halogenation, or transition-metal-catalyzed cross-coupling [2]. Procurement of this compound enables the rapid generation of 20–50 analog libraries in a single diversification step, compared with the 3–4 de novo synthetic steps required per compound when starting from 5-substituted intermediates [3]. This reduces synthesis time by an estimated 60–75% per analog for medicinal chemistry teams conducting structure–activity relationship (SAR) exploration.

Antiproliferative Screening in MCF-7 and A549 Models as a Novel Chemotype

The benzodioxole–cinnamamide–thiadiazole hybrid scaffold has demonstrated class-level antiproliferative activity with IC₅₀ values as low as 0.28 μg·mL⁻¹ (MCF-7) and 0.52 μg·mL⁻¹ (A549) for optimized congeners [1]. CAS 349541-49-7 represents a novel, under-explored chemotype within this class that has not been evaluated in any published antiproliferative assay. Screening this compound in standard MTT or CellTiter-Glo assays against the NCI-60 panel or individual breast (MCF-7, MDA-MB-231) and lung (A549, H1975) cancer lines would establish its baseline potency and selectivity window, potentially revealing a distinct activity fingerprint compared to 5-substituted analogs [1][2].

Computational Chemistry and Pharmacophore Modeling Benchmark

The well-defined, compact structure of CAS 349541-49-7 (MW = 275.28 Da, 1 HBD, 5 HBA) makes it an ideal benchmark compound for validating computational pharmacophore models of tubulin colchicine-site binders and STAT3 inhibitors [1][2]. Its calculated lipophilicity (estimated LogP ≈ 1.8–2.3) places it within the favorable range for CNS drug-likeness (LogP < 3, MW < 300), and its ligand efficiency metrics are predicted to exceed those of heavier 5-aryl analogs (MW > 340 Da, LogP > 3.5) [3]. Procurement for in silico screening campaigns can provide a low-molecular-weight reference point for developing ligand-efficiency-optimized tubulin inhibitors.

Quote Request

Request a Quote for (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.